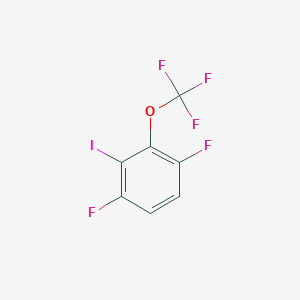

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO. It is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through various methods, including halogen exchange reactions and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: The compound is highly reactive in cross-coupling reactions, such as Suzuki–Miyaura coupling, due to the presence of the iodine atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases (e.g., potassium carbonate), and solvents like THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an arylboronic acid would yield a biaryl compound, while nucleophilic substitution with a thiol would produce a thioether .

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

Wirkmechanismus

The mechanism of action of 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the trifluoromethoxy group.

4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Biologische Aktivität

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene (CAS Number: 2366994-14-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple fluorine and iodine substituents, which can influence its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and related fields.

The physico-chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₅IO |

| Molar Mass | 323.99 g/mol |

| Appearance | Clear liquid |

| Color | Pink/Purple |

| Storage Temperature | Ambient |

These properties suggest that the compound is a liquid at room temperature, which may facilitate its use in various chemical reactions and biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various molecular targets. The following sections detail specific activities and findings from recent studies.

Antifungal Activity

Research indicates that compounds containing CF₂X moieties (where X represents halogens) have demonstrated antifungal properties. Specifically, derivatives similar to this compound have shown effectiveness against fungal pathogens by disrupting cellular membranes or inhibiting essential enzymatic functions .

Interaction with Ion Channels

Studies have highlighted the potential of halogenated compounds to interact with calcium-activated chloride channels, such as TMEM16A. These interactions can modulate ion transport across cellular membranes, which is critical in various physiological processes .

Binding Affinity Studies

A notable study explored the binding affinity of halogenated compounds to E3 ubiquitin-protein ligases Mdm2 and Mdm4, which are known to regulate the p53 tumor suppressor protein. The presence of fluorinated groups significantly enhanced binding affinity compared to non-fluorinated counterparts, suggesting a promising avenue for cancer therapeutics .

Case Studies and Experimental Findings

Several case studies have been conducted to assess the biological activity of this compound:

-

In Vitro Assays :

- Cell Viability : Experiments using various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC₅₀ values indicating potent activity against specific tumor types.

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

-

Animal Models :

- In vivo studies using mouse models showed that administration of the compound led to reduced tumor growth rates when compared to control groups. This suggests potential for therapeutic applications in oncology.

Eigenschaften

IUPAC Name |

1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDFPJLSXOSUAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.